4-Chloro-6-(furan-2-yl)-2-methylpyrimidine
Overview
Description
“4-Chloro-6-(furan-2-yl)-2-methylpyrimidine” is a chemical compound with a molecular formula of C8H5ClN2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(furan-2-yl)-2-methylpyrimidine” is characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications
Amplification of Phleomycin Against Bacteria : A study by Brown & Cowden (1982) reported the synthesis of compounds including 4-chloro analogues of pyrimidines with furan-2-yl substituents. These compounds showed activity as amplifiers of phleomycin against Escherichia coli.
HIV-1 Reverse Transcriptase Inhibitory Activity : Mokale, Lokwani, & Shinde (2014) in their research Synthesis, in-vitro reverse transcriptase inhibitory activity and docking study of some new imidazol-5-one analogs synthesized compounds including 1-(4-Chloro-6-methylpyrimidin-2-yl)-4-(furan-2-ylmethylene)-2-methyl-1H-imidazol-5(4H)-one, demonstrating potent in-vitro HIV-1 reverse transcriptase inhibitory activity.
Potential Cancer Cell Inhibitors : Reddy et al. (2020) conducted a study titled Synthesis of New 4-Chloro-6-Methylpyrimidin-2-yl-Aminophosphonates as Potential DU145 and A549 Cancer Cell Inhibitors. They synthesized α-aminophosphonates with 4-chloro-6-methylpyrimidin-2-amino substituents, showing potential as inhibitors of the growth of DU145 and A549 cancer cell lines.
Antibacterial Activity of Pyrimidines : Hamid & Shehta (2018) in their research Utility of 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile as a precursor for the synthesis of some novel pyrimidines: antibacterial activity synthesized new pyrimidines with antibacterial activity against Gram-positive and Gram-negative bacteria.
Future Directions
properties
IUPAC Name |
4-chloro-6-(furan-2-yl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDCNKFHYWKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(furan-2-yl)-2-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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